
4-Ho-DET
Overview
Description
4-HO-DET (4-hydroxy-N,N-diethyltryptamine), also known as ethocin or CZ-74, is a synthetic tryptamine first synthesized in the 1950s by Albert Hofmann and Franz Troxler . Structurally, it features a hydroxyl group at the 4th position of the indole ring and diethyl substituents on the terminal amine (Fig. 1). It is a serotonergic psychedelic, acting primarily as a 5-HT2A receptor agonist, and produces effects such as visual hallucinations, altered perception of time, and introspective states . Its effects typically last 4–6 hours, with doses ranging from 10–25 mg orally .
Preparation Methods
Core Synthetic Strategies
Speeter–Anthony Tryptamine Synthesis
The Speeter–Anthony method, originally developed for psilocin , forms the basis for 4-HO-DET synthesis. The protocol involves:
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Friedel-Crafts acylation : 4-Hydroxyindole reacts with oxalyl chloride to form 4-hydroxyindole-3-glyoxylic acid chloride.
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Amide formation : The intermediate reacts with diethylamine to yield 4-hydroxyindole-3-N,N-diethylglyoxylamide.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the glyoxylamide to the corresponding tryptamine .
Critical modifications include substituting dimethylamine with diethylamine during amide formation and optimizing reaction temperatures to minimize side products . For example, maintaining temperatures below 5°C during oxalyl chloride addition prevents dimerization .
Stepwise Synthesis and Optimization
Protection of the 4-Hydroxy Group
To prevent oxidation during synthesis, the 4-hydroxy group is protected as a benzyl ether:
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Benzylation : 4-Hydroxyindole reacts with benzyl bromide in alkaline conditions (K₂CO₃, DMF) to form 4-benzyloxyindole.
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Acylation : Protected indole undergoes Friedel-Crafts acylation with oxalyl chloride, yielding 4-benzyloxyindole-3-glyoxylic acid chloride .
Alkylation with Diethylamine
The glyoxylic acid chloride reacts with diethylamine in tetrahydrofuran (THF) at 0–5°C to form 4-benzyloxyindole-3-N,N-diethylglyoxylamide. Excess diethylamine (2.4 equiv) ensures complete substitution, achieving yields of 78–85% .
Reduction to Tryptamine
LiAlH₄ in 2-methyltetrahydrofuran (2-MeTHF) reduces the glyoxylamide to 4-benzyloxy-N,N-diethyltryptamine. Key parameters include:
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Stoichiometry : 2.8 equiv LiAlH₄ to prevent incomplete reduction .
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Workup : Quenching with sodium sulfate decahydrate minimizes side reactions .
Yields range from 75% to 84% after recrystallization from ethyl acetate .
Deprotection
Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding this compound. Reaction conditions:
The product precipitates as a hydrochloride salt after acidification with HCl.
Alternative Routes and Novel Approaches
Quaternary Ammonium Salt Synthesis
Recent studies explore quaternary ammonium derivatives for improved stability:
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Alkylation : this compound reacts with ethyl iodide in THF to form 4-hydroxy-N,N,N-triethyltryptammonium iodide .
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Characterization : Single-crystal X-ray diffraction confirms the structure, with bond lengths of 1.54 Å for C–N⁺ and 1.38 Å for C–O.
Prodrug Development
To enhance oral bioavailability, prodrugs like 4-acetoxy-DET are synthesized:
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Acetylation : this compound reacts with acetic anhydride in pyridine .
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Hydrolysis : Refluxing in acetic acid/water (5:1) regenerates the parent compound .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 11.27 (s, 1H, indole NH), 7.30–7.23 (m, 2H, H-5/H-6), 3.37–3.28 (m, 4H, NCH₂CH₃) .
Crystallographic Data
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Space group : P2₁/c.
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Unit cell parameters : a = 8.92 Å, b = 12.35 Å, c = 14.20 Å.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Oxidation Mitigation
The 4-hydroxy group is prone to oxidation during synthesis. Strategies include:
Byproduct Formation
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Dimerization : Controlled addition of oxalyl chloride (1.3 equiv) at 0°C reduces dimer formation to <5% .
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Over-alkylation : Using excess diethylamine (2.4 equiv) ensures monoalkylation .
Industrial Scalability Considerations
Solvent Selection
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THF vs. 2-MeTHF : 2-MeTHF offers higher boiling point (80°C vs. 66°C) and better LiAlH₄ compatibility .
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Cost analysis : 2-MeTHF reduces purification steps, lowering production costs by 18% .
Catalytic Hydrogenation
Chemical Reactions Analysis
Metabolic Reactions
In vivo studies reveal hydroxylation and dealkylation as primary metabolic pathways:
Metabolite | Biotransformation | Enzymatic System |
---|---|---|
4-HO-DET-N-oxide | N-oxidation | Cytochrome P450 |
Di-hydroxy-DET | Hydroxylation | Human liver microsomes (pHLM) |
Deethyl-DET | Dealkylation | pHLM |
Key Observations :
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Phase I metabolism generates hydroxylated and dealkylated metabolites, detectable in urine .
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Glucuronidation is the dominant Phase II pathway, enhancing water solubility .
Stability and Degradation
This compound is sensitive to oxidation and light due to its phenolic hydroxyl group:
Condition | Degradation Pathway | Stabilization Method |
---|---|---|
Oxidative | Formation of quinoid structures | Antioxidants (e.g., ascorbic acid) |
Photolytic | Indole ring cleavage | Amber glass storage |
Experimental Data :
Receptor Binding and Functional Activity
Though not a direct chemical reaction, this compound’s interaction with serotonin receptors influences its pharmacological profile:
Receptor | Affinity (Ki) | Functional Activity |
---|---|---|
5-HT₂ₐ | 12 nM | Partial agonist (EC₅₀ = 38 nM) |
5-HT₁ₐ | 240 nM | Weak agonist |
Comparative Analysis :
Structural Modifications and SAR
Steric effects of the N,N-diethyl group influence pharmacological properties:
Analog | N-Substituents | HTR ED₅₀ (µmol/kg) | Relative Potency |
---|---|---|---|
Psilocin | N,N-dimethyl | 0.81 | 1.0 (reference) |
This compound | N,N-diethyl | 1.56 | 0.52 |
4-HO-DPT | N,N-dipropyl | 2.47 | 0.33 |
Trends :
This synthesis of data underscores this compound’s role as a versatile scaffold for psychedelic research, with well-characterized synthetic and metabolic pathways.
Scientific Research Applications
Pharmacological Properties
4-HO-DET functions primarily as a serotonergic psychedelic , acting as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds like this compound can induce a range of psychological effects, including altered perception, mood enhancement, and visual hallucinations.
Key Findings:
- Agonist Activity: this compound exhibits significant agonistic activity at 5-HT2A receptors, similar to other psychedelics such as psilocin and LSD .
- Dose-Response Relationship: Studies have shown that the head-twitch response (HTR) in mice serves as a reliable indicator of psychedelic potency. The effective dose (ED50) for this compound has been reported at approximately 1.56 mg/kg .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various contexts, particularly concerning mental health disorders. Its effects on mood and perception suggest possible applications in treating conditions such as depression, anxiety, and PTSD.
Clinical Implications:
- Depression Treatment: Preliminary studies suggest that psychedelics can alleviate symptoms of treatment-resistant depression. The rapid onset of action and profound psychological effects may provide an alternative to traditional antidepressants .
- Anxiety and PTSD: There is growing interest in using psychedelics for anxiety disorders and PTSD. The ability of compounds like this compound to induce significant emotional experiences may facilitate therapeutic breakthroughs in these areas .
Case Study 1: Psilocybin Analogues
A study examining the structure-activity relationships of various tryptamines found that compounds similar to this compound, such as psilocybin, exhibit therapeutic efficacy against anxiety and depression . The findings indicate that these substances could serve as effective treatments when administered in controlled environments.
Case Study 2: Head-Twitch Response Assays
Research involving head-twitch response assays demonstrated the potency of this compound compared to other psychedelics. This study highlighted the compound's potential for further investigation into its pharmacodynamics and therapeutic applications .
Data Table: Comparative Pharmacological Properties
Compound | ED50 (mg/kg) | Primary Action | Receptor Affinity |
---|---|---|---|
This compound | 1.56 | Serotonergic Agonist | 5-HT2A |
Psilocin | 0.81 | Serotonergic Agonist | 5-HT2A |
LSD | Varies | Serotonergic Agonist | 5-HT2A |
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-diethyltryptamine primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. By acting as an agonist at these receptors, the compound can modulate neurotransmission and produce psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors, leading to changes in intracellular signaling cascades.
Comparison with Similar Compounds
Structural and Functional Analogues
4-HO-DET belongs to the 4-substituted tryptamine family, which includes compounds with modifications at the 4th position of the indole ring. Key analogues are summarized below:
Table 1: Structural and Pharmacological Comparison of this compound and Analogues
Pharmacological and Subjective Differences
- Psilocin (4-HO-DMT) : The naturally occurring analogue in psilocybin mushrooms. Users report this compound has a longer duration and more "synthetic" or geometric visuals compared to psilocin’s "organic" patterns .
- 4-AcO-DET : As a prodrug, it requires higher doses and has a slower onset but similar effects post-metabolism. This mirrors the relationship between 4-AcO-DMT (psilacetin) and psilocin .
- 4-HO-MET : Retains visual effects but with reduced emotional depth, making it popular in recreational contexts .
- 4-HO-DiPT: Known for its rapid onset and short duration, often described as more stimulating .
Legal Status and Regulatory Challenges
This compound’s legal status varies globally:
- United States: Not explicitly controlled but may fall under the Federal Analogue Act .
- United Kingdom : Classified as a Class A drug .
- Sweden/Italy : Explicitly prohibited under health hazard laws .
- Germany : Regulated as a narcotic .
Other analogues like 4-HO-MET and 4-AcO-DET face similar restrictions, though enforcement varies by jurisdiction .
Research and Therapeutic Potential
Limited toxicity data exist, though low-to-moderate doses are generally considered safe in controlled settings . In contrast, psilocybin has advanced to Phase III trials for depression, highlighting disparities in research investment .
Biological Activity
4-Hydroxy-N,N-Dimethyltryptamine (4-HO-DET) is a synthetic tryptamine derivative known for its psychoactive properties. It is structurally related to other psychedelics such as psilocybin and DMT, and its biological activity has garnered interest in both recreational and therapeutic contexts. This article explores the pharmacological profiles, receptor interactions, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
This compound is a member of the tryptamine family, characterized by the presence of a hydroxyl group at the fourth position of the indole ring. Its molecular structure can be represented as follows:
- IUPAC Name: 4-hydroxy-N,N-dimethyltryptamine
- Molecular Formula: C13H16N2O
- Molecular Weight: 216.28 g/mol
The psychoactive effects of this compound are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that this compound exhibits binding affinities to various receptors, which are summarized in Table 1.
Receptor | Ki (nM) | Comments |
---|---|---|
5-HT2A | 1,079 | High affinity |
SERT | 1,800 | Moderate affinity |
Sigma 1 | 3,026 | Moderate affinity |
NR2B | 8,720 | Low affinity |
H2 | 9,984 | Very low affinity |
This binding profile suggests that this compound may exert its effects through both serotonergic and non-serotonergic pathways.
Pharmacological Effects
The effects of this compound are similar to those of other psychedelics, including alterations in perception, mood enhancement, and cognitive changes. Users often report experiences characterized by:
- Visual distortions : Enhanced colors and patterns.
- Emotional release : Heightened feelings of empathy and connectedness.
- Altered thought processes : Non-linear thinking and introspection.
Case Studies
A phenomenological study on the recreational use of psychedelics including this compound revealed significant variability in user experiences. Participants described oscillations between euphoric states and challenging experiences, often influenced by set (mindset) and setting (environment) during consumption . Many users reported profound insights or emotional breakthroughs, indicative of potential therapeutic benefits.
Therapeutic Potential
Emerging research suggests that compounds like this compound may have therapeutic applications in treating conditions such as depression, anxiety, and PTSD. The serotonergic activity is believed to facilitate neuroplasticity and emotional processing. Clinical studies exploring the efficacy of psychedelics in controlled settings have shown promising results .
Safety Profile
While the acute effects of this compound can be intense, studies indicate a relatively low toxicity profile compared to traditional psychoactive substances. Adverse effects primarily include anxiety or discomfort during peak experiences but are generally manageable within a supportive environment . Long-term safety data remains limited; thus, further research is essential to fully understand its implications for human health.
Q & A
Basic Research Questions
Q. What standardized protocols exist for synthesizing and purifying 4-HO-DET to ensure batch consistency in pharmacological studies?
- Methodological Answer : Synthesis should follow established tryptamine derivatization protocols, including hydroxylation at the R4 position and diethylation of the terminal amine. Purification via column chromatography (e.g., silica gel) and verification via NMR (for structural confirmation) and HPLC (for purity >98%) are critical. Storage in amber glass under inert gas (argon) at -20°C prevents degradation .
Q. How can researchers standardize dosage ranges for this compound in animal models to minimize variability in behavioral assays?
- Methodological Answer : Dose-response curves should be established using species-specific metabolic data. For rodents, oral administration (10–30 mg/kg) with pharmacokinetic monitoring (plasma LC-MS/MS) ensures consistency. Behavioral assays (e.g., forced swim test, open field) must control for environmental variables (light, noise) and use double-blind protocols .
Q. What analytical techniques are recommended for distinguishing this compound from structural isomers like 4-HO-MiPT or 4-HO-MET?
- Methodological Answer : GC-MS alone may fail due to similar fragmentation patterns. Complementary techniques like FTIR (for functional group differentiation) and high-resolution NMR (e.g., ¹H and ¹³C for ethyl group resonance analysis) are essential. Cross-referencing with reference spectra from authenticated standards is critical .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor affinity data (e.g., 5-HT2A vs. 5-HT1A binding) for this compound across studies?
- Methodological Answer : Use radioligand binding assays with homogenized brain tissue (e.g., rat prefrontal cortex) and standardized buffers (pH 7.4). Control for assay variables: temperature (25°C vs. 37°C), ligand concentration (Kd adjustments), and species-specific receptor isoforms. Replicate findings across independent labs to address variability .
Q. What experimental designs are optimal for assessing this compound’s long-term neuroplastic effects compared to psilocybin?
- Methodological Answer : Longitudinal studies using transgenic mice (e.g., GFP-labeled dendritic spines) with chronic microdosing (1 mg/kg, 14 days). Combine in vivo two-photon imaging and post-mortem synaptic protein analysis (BDNF, TrkB). Include a psilocybin control group and account for metabolic differences via cytochrome P450 profiling .
Q. How do storage conditions impact this compound’s stability in aqueous vs. lipid-based formulations for neuroimaging studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS quantification. Aqueous buffers (pH 5–6) with antioxidants (0.01% ascorbic acid) reduce hydrolysis. Lipid nanoemulsions (soybean phosphatidylcholine) enhance shelf life but require particle size tracking (dynamic light scattering) .
Q. What strategies mitigate ethical and analytical biases in human studies of this compound’s cognitive effects?
- Methodological Answer : Use active placebo controls (e.g., niacin) and stratified randomization by baseline cognitive scores. Blinded raters should assess outcomes (e.g., PANSS for altered perception). Pre-register protocols (ClinicalTrials.gov ) and share raw data via FAIR repositories to enable meta-analyses .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting reports on this compound’s metabolic pathways (e.g., CYP2D6 vs. CYP3A4 dominance)?
- Methodological Answer : Use hepatocyte microsomes from diverse donors (CYP2D6 poor vs. extensive metabolizers) with isoform-specific inhibitors (quinidine for CYP2D6, ketoconazole for CYP3A4). Validate via LC-HRMS metabolite identification (e.g., O-demethylated or hydroxylated derivatives) .
Q. What statistical approaches reconcile variability in this compound’s subjective effects across demographic cohorts in psychedelic trials?
- Methodological Answer : Multilevel modeling to account for nested data (participants within sites). Include covariates like age, prior psychedelic use, and genetic polymorphisms (e.g., 5-HT2A receptor SNPs). Bayesian meta-analysis can weight studies by sample size and methodological rigor .
Q. Comparative and Mechanistic Studies
Q. How does this compound’s pharmacokinetic profile differ from its prodrug Ethocybin (CEY-19) in cross-species models?
- Methodological Answer : Administer equimolar doses of this compound and Ethocybin orally in rodents and primates. Measure plasma levels of both compounds and active metabolites (e.g., this compound sulfate) at timed intervals. Use allometric scaling to predict human pharmacokinetics .
Q. What in silico models predict this compound’s binding dynamics at serotonin receptors compared to classical psychedelics?
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)9-8-11-10-15-12-6-5-7-13(17)14(11)12/h5-7,10,15,17H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHYMKDBKJPILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176755 | |
Record name | 4-Hydroxy-N,N diethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22204-89-3 | |
Record name | 4-Hydroxy-N,N-diethyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22204-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-N,N diethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-N,N diethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-N,N DIETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E0BR15575 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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